molecular formula C13H13BO3 B051727 4-Benzyloxyphenylboronic acid CAS No. 146631-00-7

4-Benzyloxyphenylboronic acid

Cat. No. B051727
M. Wt: 228.05 g/mol
InChI Key: DMJHEIDWSIAXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06147119

Procedure details

143 ml of a solution of n-Butyllithium (nBuLi) is added dropwise, under inert gas and at -78° C., to 47.08 g of the product obtained in Stage A in 375 ml of tetrahydrofuran (THF), agitation is carried out for 1 hour, then 36.5 ml of triethylborate is added. Agitation is carried out for 14 hours, while leaving the temperature to rise to 20° C., and the reaction medium is hydrolyzed using a solution of ice-cooled water containing 45 ml of concentrated sulphuric acid, for 1 hour at 20° C. The aqueous phase is extracted with ethyl acetate, the organic phases are washed with 2N soda and the aqueous phase is acidified to pH=1 using a 1N solution of hydrochloric acid in order to precipitate the boronic acid. After filtration and drying the precipitate 28.54 g of expected product is obtained. Rf: 0.16 cyclohexane/ethyl acetate 7/3) I.R. spectrum: (Nujol)
[Compound]
Name
solution
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
47.08 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C([O:8][B:9](OCC)[O:10]CC)C.O.S(=O)(=O)(O)O.[CH2:22]1[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23]1.[C:28]([O:31][CH2:32][CH3:33])(=O)C>O1CCCC1>[C:22]1([CH2:28][O:31][C:32]2[CH:33]=[CH:4][C:3]([B:9]([OH:10])[OH:8])=[CH:2][CH:1]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:4.5|

Inputs

Step One
Name
solution
Quantity
143 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
product
Quantity
47.08 g
Type
reactant
Smiles
Name
Quantity
375 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
36.5 mL
Type
reactant
Smiles
C(C)OB(OCC)OCC
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Agitation is carried out for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
while leaving the temperature
CUSTOM
Type
CUSTOM
Details
to rise to 20° C.
WAIT
Type
WAIT
Details
for 1 hour at 20° C
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phases are washed with 2N soda
CUSTOM
Type
CUSTOM
Details
to precipitate the boronic acid
FILTRATION
Type
FILTRATION
Details
After filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying the precipitate 28.54 g of expected product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(=CC=CC=C1)COC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.